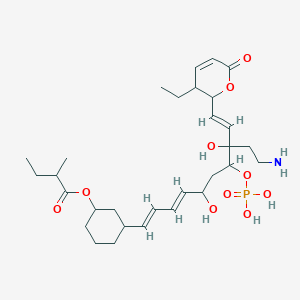
Phosphazomycin C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphazomycin C2 is a novel antibiotic compound that has gained significant attention in recent years due to its potential in treating bacterial infections. It belongs to the phosphonate family of antibiotics and is structurally similar to fosfomycin, a broad-spectrum antibiotic commonly used in clinical settings. Phosphazomycin C2 has shown promising results in preclinical studies and is currently being investigated for its potential in clinical applications.
Aplicaciones Científicas De Investigación
Isolation and Structure
Phosphazomycin C2, part of the phosphazomycin C complex, was isolated as a component of an antifungal antibiotic complex produced by Streptomyces sp. HK-803. Its structure was elucidated through various spectroscopic methods, highlighting its significance in antimicrobial research (Tomiya, Uramoto, & Isono, 1990).
Combinatorial Biosynthesis
In the realm of antitumor research, rebeccamycin, an indolocarbazole alkaloid with antitumor properties, has been generated through combinatorial biosynthesis involving the reconstitution of its biosynthetic pathway. This pathway includes elements related to phosphazomycin, showcasing the potential of such compounds in developing novel antitumor agents (Sánchez et al., 2005).
Fosfomycin and Related Research
Although not directly about Phosphazomycin C2, studies on fosfomycin, a related compound, provide insights into the broader context of phosphonic acid derivatives in antimicrobial and antitumor research. Fosfomycin has been explored for its effectiveness against various infections beyond the urinary tract, demonstrating the versatility of phosphonic acid compounds in treating diverse bacterial infections (Falagas, Giannopoulou, Kokolakis, & Rafailidis, 2008).
Potential in Drug Delivery
Research on filamentous bacteriophages as targeted drug carriers indicates the potential of using such carriers for delivering drugs like phosphazomycin. This approach offers an innovative method for targeted therapy in bacterial infections, suggesting a new avenue for phosphazomycin derivatives in medical applications (Yacoby, Shamis, Bar, Shabat, & Benhar, 2006).
Genetic Manipulation in Biosynthesis
Studies on manipulating the biosynthetic process of compounds similar to phosphazomycin, such as phoslactomycins, highlight the advances in genetic engineering to produce analogs with potentially enhanced biological activities. This research underscores the importance of genetic manipulation in creating novel compounds with improved efficacy and specificity (Ghatge, Palaniappan, Das Choudhuri, & Reynolds, 2006).
Propiedades
Número CAS |
126605-70-7 |
|---|---|
Nombre del producto |
Phosphazomycin C2 |
Fórmula molecular |
C30H48NO10P |
Peso molecular |
613.7 g/mol |
Nombre IUPAC |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate |
InChI |
InChI=1S/C30H48NO10P/c1-4-21(3)29(34)39-25-12-8-10-22(19-25)9-6-7-11-24(32)20-27(41-42(36,37)38)30(35,17-18-31)16-15-26-23(5-2)13-14-28(33)40-26/h6-7,9,11,13-16,21-27,32,35H,4-5,8,10,12,17-20,31H2,1-3H3,(H2,36,37,38)/b9-6+,11-7+,16-15+ |
Clave InChI |
IEXHVRAIBNTGPA-ZWDVXTLWSA-N |
SMILES isomérico |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
SMILES canónico |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Otros números CAS |
126688-54-8 |
Sinónimos |
Phosphazomycin C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



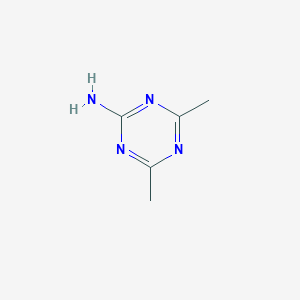
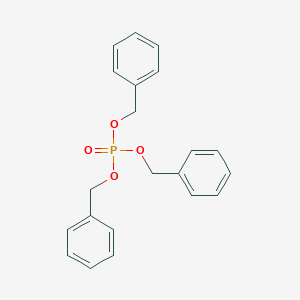
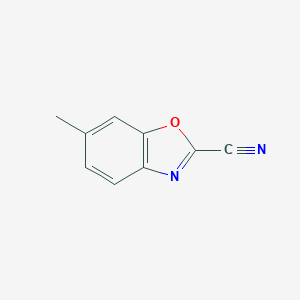
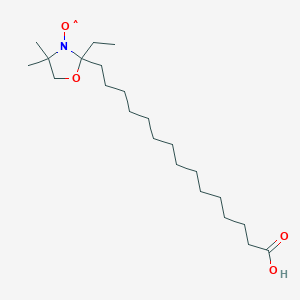
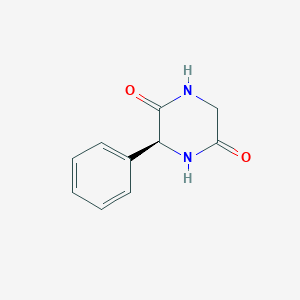
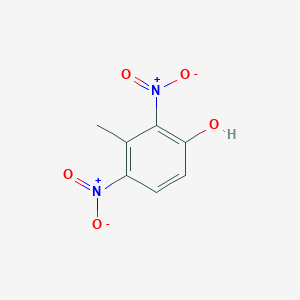
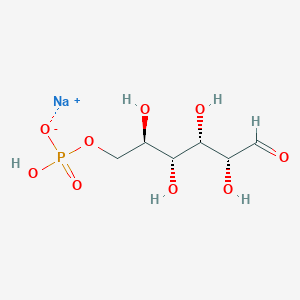
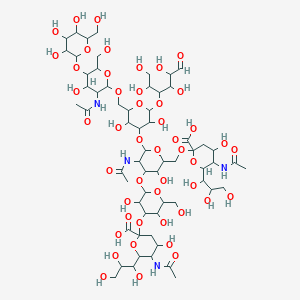
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
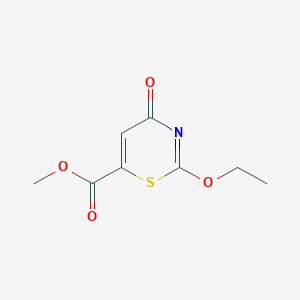
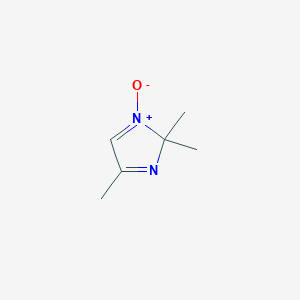
![acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate](/img/structure/B162718.png)
![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)